
3-benzyl-2-((3-chlorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation .Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring. It also has various substituents including a benzyl group, a chlorobenzyl group, and a propyl group .Chemical Reactions Analysis
Reactions involving this compound would likely occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions could include free radical bromination, nucleophilic substitution, or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the benzyl and chlorobenzyl groups, the propyl group, and the quinazoline core .Scientific Research Applications
Synthesis Techniques
- Ivachtchenko et al. (2003) developed a liquid-phase synthesis of combinatorial libraries of disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, which are closely related to the compound . These compounds were prepared using cyclization of substituted methyl anthranilates with isothiocyanates or cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines (Ivachtchenko, Kovalenko & Drushlyak, 2003).
Biological Activities
- Antitubercular and Antibacterial Activities : Rao and Subramaniam (2015) synthesized analogs derived from 3-amino-2-arylquinazolin-4(3H)-one, which showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and antitubercular activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
- Antimicrobial Agents : Desai, Shihora, and Moradia (2007) reported on quinazolines that displayed antibacterial and antifungal activities against various organisms, including Escherichia coli and Staphylococcus aureus (Desai, Shihora & Moradia, 2007).
- Antitumor Activity : A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones revealed broad-spectrum antitumor activity. Some compounds in this series demonstrated potency comparable to or greater than the control 5-FU in various cancer cell lines (Al-Suwaidan et al., 2016).
Structural and Chemical Properties
- Abbasi et al. (2011) conducted a structural study of a compound similar to the one , synthesizing 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide. This study included X-ray structure determination, which can be crucial for understanding the molecular configuration and potential reactivity of such compounds (Abbasi, Zamanian, Tarighi & Badiei, 2011).
properties
IUPAC Name |
3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-2-13-28-24(31)20-11-12-22-23(15-20)29-26(33-17-19-9-6-10-21(27)14-19)30(25(22)32)16-18-7-4-3-5-8-18/h3-12,14-15H,2,13,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFCPDCTQCWARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

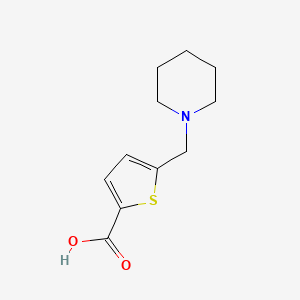
![4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2429701.png)
![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)
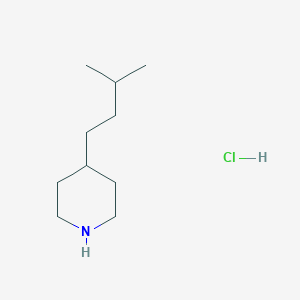
![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)
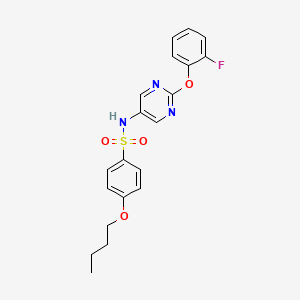

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)
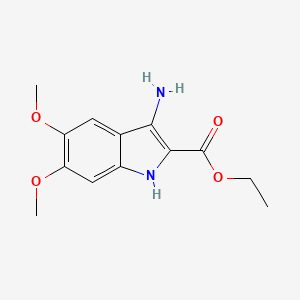
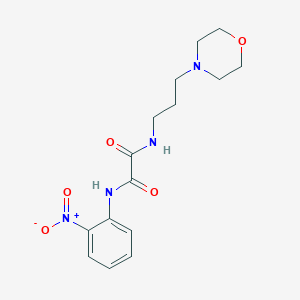

![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)
![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)